(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. This compound is notable for its unique structure, which includes both pyrrole and furan rings, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis for the pyrrole ring and the use of palladium-catalyzed coupling reactions for the furan ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the furan and pyrrole rings.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .
Mechanism of Action
The exact mechanism of action of (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-Pyrrol-1-yl)furan-2-yl)methanol
- (4-(1H-Pyrrol-1-yl)furan-2-yl)amine
- (4-(1H-Pyrrol-1-yl)furan-2-yl)carboxylic acid
Uniqueness
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both pyrrole and furan rings along with the boronic acid group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H8BNO3 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(4-pyrrol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |
InChI Key |
IVPHDTYZXQQVTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
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